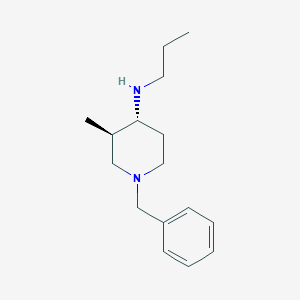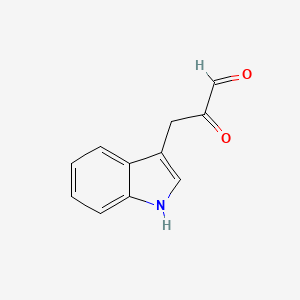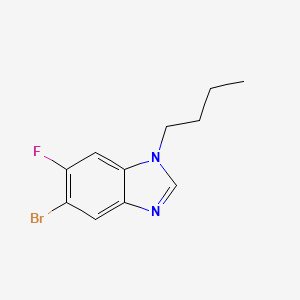
GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .
Applications De Recherche Scientifique
Gastric inhibitory polypeptide has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating insulin secretion and glucose metabolism.
Medicine: Explored as a potential therapeutic target for diabetes and obesity due to its insulinotropic effects.
Industry: Utilized in the development of diagnostic assays for measuring peptide levels in biological samples
Mécanisme D'action
Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .
Comparaison Avec Des Composés Similaires
- Glucagon-like peptide-1 (GLP-1)
- Glucagon
- Secretin
These compounds share structural similarities and overlapping biological functions but differ in their specific effects and receptor interactions .
Propriétés
Numéro CAS |
11063-17-5 |
|---|---|
Formule moléculaire |
C225H342N60O66S1 |
Poids moléculaire |
4975.55 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1149051.png)

![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)


